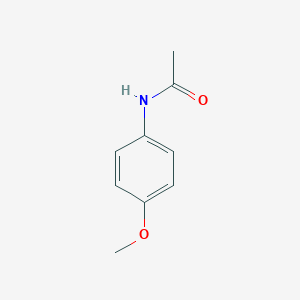

N-(4-Methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAIDCNLVLTVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026325 | |

| Record name | 4'-Methoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-66-1 | |

| Record name | N-(4-Methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Methoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methoxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ACETANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E468TFHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-(4-Methoxyphenyl)acetamide from p-Anisidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(4-methoxyphenyl)acetamide, a compound of interest in pharmaceutical research, from its precursor p-anisidine (B42471). This document provides a comprehensive overview of the underlying chemical reaction, detailed experimental protocols for both conventional and microwave-assisted synthesis, and methods for purification and characterization.

Introduction

This compound, also known as methacetin, is an acetamide (B32628) derivative of p-anisidine.[1][2] It belongs to the class of organic compounds known as acetanilides, which are characterized by an acetamide group attached to a phenyl ring.[3] The synthesis of this compound is a classic example of N-acetylation of an aromatic amine, a fundamental reaction in organic chemistry with broad applications in the pharmaceutical industry for the preparation of various drug candidates and intermediates. This guide explores the efficient conversion of p-anisidine to this compound.

Reaction Mechanism and Pathway

The synthesis of this compound from p-anisidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride (B1165640) or acetic acid). This is followed by the elimination of a leaving group (acetate or water) to form the stable amide product.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented: a conventional heating method and a microwave-assisted method, which offers a greener and more time-efficient alternative.[4][5]

Conventional Synthesis Method

This method employs acetic anhydride as the acetylating agent in the presence of acetic acid and water.

Materials:

-

p-Anisidine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine in a mixture of 300 ml of glacial acetic acid and 217 ml of water.[6]

-

Once the p-anisidine has completely dissolved, add 350 g of ice to the flask.[6]

-

When the temperature of the mixture reaches 0–5 °C, add 103 ml (1.1 moles) of acetic anhydride all at once with vigorous stirring.[6]

-

The reaction mixture will solidify into a crystalline mass, and the temperature will rise to 20–25 °C.[6]

-

Heat the flask on a steam bath until all the crystalline material dissolves.[6]

-

Cool the solution with stirring.

-

Precipitate the product by pouring the reaction mixture into ice-water.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Dry the crude product.

Microwave-Assisted Synthesis Method

This green chemistry approach utilizes acetic acid as the acetylating agent and sulfuric acid as a catalyst under microwave irradiation, significantly reducing reaction time.[4][5]

Materials:

-

p-Anisidine (40 g)

-

Glacial Acetic Acid (8.4 ml)

-

Concentrated Sulfuric Acid (0.4 ml, catalyst)

Equipment:

-

Microwave reactor equipped with a thermocouple and reflux condenser

-

Glass flask suitable for microwave synthesis

-

Magnetic stirrer

Procedure:

-

In a specially designed glass flask for microwave synthesis, prepare a homogeneous slurry by mixing 40 g of p-anisidine powder and 8.4 ml of acetic acid.[4]

-

With continuous stirring, slowly add 0.4 ml of concentrated sulfuric acid dropwise to the mixture, maintaining the temperature at room temperature.[4]

-

Place the flask in the microwave reactor.

-

Irradiate the mixture for 12-15 minutes.[5]

-

After the reaction is complete, allow the mixture to cool.

-

The product can be isolated by precipitation in water, followed by filtration.

Caption: General experimental workflow for the synthesis of this compound.

Purification

The primary method for the purification of crude this compound is recrystallization, typically from an ethanol-water mixture.[7]

Protocol for Recrystallization:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

Slowly add hot water to the filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals thoroughly.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. The reported melting point is around 127-131 °C.[2][8]

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the amide proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the C-N stretch (amide II band).

-

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Anisidine | 123.15 | 57-59 | 243 |

| Acetic Anhydride | 102.09 | -73 | 139.8 |

| This compound | 165.19[1] | 127-131[2][8] | 335[2] |

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Method | Microwave-Assisted Method |

| Acetylating Agent | Acetic Anhydride | Acetic Acid |

| Catalyst | - | Sulfuric Acid |

| Reaction Time | 3-4 hours[5] | 12-15 minutes[5] |

| Reaction Temperature | ~126 °C[5] | Variable |

| Reported Yield/Conversion | Up to 98% conversion[5] | Up to 98% conversion[5] |

| Solvent | Acetic Acid, Water | Solvent-free (or minimal)[4] |

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

p-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Concentrated sulfuric acid is highly corrosive.

-

Microwave reactors should be operated according to the manufacturer's instructions to avoid the risk of explosion.

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and scale requirements while adhering to all safety guidelines.

References

- 1. This compound | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0255013) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound [chemister.ru]

N-(4-Methoxyphenyl)acetamide structural formula and nomenclature

An In-depth Technical Guide to N-(4-Methoxyphenyl)acetamide

Nomenclature and Structural Formula

This compound, a member of the acetamide (B32628) class of compounds, is structurally characterized by an acetamido group attached to a methoxy-substituted benzene (B151609) ring.[1]

IUPAC Name: this compound[1][2]

Synonyms: 4'-Methoxyacetanilide, p-Acetanisidine, Methacetin, 4-(Acetylamino)anisole[1][2][3][4]

Molecular Formula: C₉H₁₁NO₂[1][2][3]

Molecular Weight: 165.19 g/mol [1][3]

Structural Formula:

The structure consists of a central phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the para position (position 4) and an acetamido group (-NHCOCH₃) at position 1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Light purple powder / Crystalline solid | [3][6] |

| Melting Point | 127.2 - 138 °C | [3][4][5][7][8] |

| Boiling Point | ~335 °C (rough estimate) | [4][5] |

| Density | ~1.1 - 1.24 g/cm³ | [3][5] |

| Water Solubility | 0.42 g/100 mL (at 20 °C) | [4][5] |

| Solubility | Soluble in alcohol, chloroform, dilute acids, and alkalis. Slightly soluble in methanol. | [4][6] |

| Partition Coefficient (logP) | 1.83 | [3] |

| Flash Point | 162.8 °C | [4][5] |

| Refractive Index | ~1.558 - 1.5839 (estimate) | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis via Acetylation of 4-Methoxyaniline

This method involves the reaction of 4-methoxyaniline with acetic anhydride (B1165640).[9]

Materials:

-

4-Methoxyaniline

-

Acetic anhydride

-

Dichloromethane (DCM), dry

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-methoxyaniline (0.7 mL, 6.1 mmol, 0.5 equiv.), acetic anhydride (0.7 mL, 7.3 mmol, 0.6 equiv.), and dry DCM (18 mL).[9]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the mixture with a saturated solution of sodium carbonate.[9]

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.[9]

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography using a hexane/ethyl acetate (B1210297) solvent system to obtain this compound.[9]

Synthesis from p-Acetamidophenol using Trimethyl Phosphate (B84403)

This protocol describes the methylation of p-acetamidophenol.[10]

Materials:

-

p-Acetamidophenol

-

Potassium carbonate (K₂CO₃)

-

Trimethyl phosphate

-

Water

-

Methylene (B1212753) chloride

-

6% Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

In a three-necked 100 ml flask equipped with a reflux condenser and a mechanical stirrer, add p-acetamidophenol (10.0 g, 0.066 mol), potassium carbonate (2.0 g, 0.014 mol), and trimethyl phosphate (20 ml, 0.17 mol).[10]

-

Heat the mixture to 90°C for three hours.[10]

-

Allow the mixture to stand overnight.

-

Quench the reaction by adding 50 ml of water.[10]

-

Extract the product into methylene chloride.

-

Wash the organic extract with a 6% sodium hydroxide solution to remove any unreacted starting material.[10]

-

Concentrate the organic phase in vacuo to yield p-acetamidoanisole (this compound).[10]

Synthesis from p-Acetamidophenol using Dimethyl Sulfite (B76179)

This alternative methylation method utilizes dimethyl sulfite.[11]

Materials:

-

p-Acetamidophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfite

-

Water

-

Dilute caustic solution

-

Methylene chloride

Procedure:

-

To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer, add dimethyl sulfite (10 ml, 0.12 mol), potassium carbonate (2.0 g, 0.014 mol), and p-acetamidophenol (5.0 g, 0.033 mol).[11]

-

Heat the mixture to 70°C for six hours.[11]

-

While still hot, quench the reaction with 50 ml of water.[11]

-

Make the solution basic with a dilute caustic solution.

-

Extract the organic materials into methylene chloride.[11]

-

Concentrate the extracts in vacuo to obtain p-acetamidoanisole.[11]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis protocols.

Caption: Workflow for the synthesis of this compound via acetylation.

Caption: Workflow for synthesis from p-Acetamidophenol with Trimethyl Phosphate.

Caption: Workflow for synthesis from p-Acetamidophenol with Dimethyl Sulfite.

Applications and Biological Relevance

This compound, also known as Methacetin, has been utilized as a diagnostic agent. Specifically, it is employed in the Methacetin breath test (MBT) to assess liver function.[5] This non-invasive test can help in the early prediction of liver dysfunction that may arise from various causes, including drug-induced liver injury from medications like valproic acid.[4][5] In terms of its metabolism, p-Methoxyacetanilide is known to have human metabolites that include acetaminophen.[1][5] While it is a member of the acetamides and an aromatic ether, its primary application in a research and clinical context is related to liver function diagnostics.[1][5]

References

- 1. This compound | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 51-66-1 [matrix-fine-chemicals.com]

- 3. This compound(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound [chemister.ru]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. Synthesis routes of this compound [benchchem.com]

Solubility Profile of N-(4-Methoxyphenyl)acetamide: A Technical Guide for Researchers

An in-depth analysis of the solubility of N-(4-Methoxyphenyl)acetamide in common laboratory solvents, providing essential data and standardized methodologies for scientists and professionals in drug development and chemical research.

Introduction

This compound, also known as p-acetanisidide or methacetin, is an aromatic amide of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a consolidated overview of the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility, ensuring reproducibility and reliability of results.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that dictates its behavior in different solvent systems. The following table summarizes the known quantitative and qualitative solubility of this compound in various common laboratory solvents. It is important to note that while some precise quantitative data is available, particularly for aqueous solutions, the solubility in many organic solvents is often reported qualitatively.

| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Water | Protic | High | 0.42[1][2] | 20 | Slightly soluble. |

| Water | Protic | High | 7[1] | 100 | Soluble in hot water.[3][4] |

| Ethanol | Protic | High | Very Soluble[5] | Not Specified | - |

| Methanol | Protic | High | Slightly Soluble[6] | Not Specified | Contradictory reports exist, with some sources stating it is soluble. |

| Acetone | Aprotic | High | Very Soluble[5] | Not Specified | - |

| Chloroform | Halogenated | Medium | Very Soluble[5] | Not Specified | Some sources indicate slight solubility.[6] |

| Diethyl Ether | Ether | Low | Soluble | Not Specified | - |

| Dichloromethane | Halogenated | Medium | Soluble | Not Specified | - |

| Ethyl Acetate | Ester | Medium | Soluble | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Soluble | Not Specified | - |

| N,N-Dimethylformamide (DMF) | Aprotic | High | Soluble | Not Specified | - |

| Benzene | Aromatic | Low | Soluble in hot benzene.[3][4] | Not Specified | - |

Note: The qualitative descriptors such as "Very Soluble," "Soluble," and "Slightly Soluble" are based on information from various chemical suppliers and databases. For precise applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of a polar amide group and a methoxy (B1213986) group contributes to its ability to interact with polar solvents through dipole-dipole interactions and hydrogen bonding. The aromatic ring, however, introduces a nonpolar character, influencing its solubility in less polar organic solvents. The general principle of "like dissolves like" is a useful guide; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution is reached.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the volume of the analyzed solution.

-

References

- 1. 4'-Methoxyacetanilide [chembk.com]

- 2. 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. p-Acetanisidine [chembk.com]

- 5. This compound(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 51-66-1 CAS MSDS (Methacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

N-(4-Methoxyphenyl)acetamide melting point and physical characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of N-(4-Methoxyphenyl)acetamide, also known as Methacetin or p-Acetanisidide. The information is curated for professionals in research and development, offering precise data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a white to light beige crystalline powder.[1] It is a member of the acetamide (B32628) class and is structurally related to paracetamol, with a methyl group replacing the phenolic hydroxyl hydrogen.[2] This compound is stable under normal storage conditions.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data from various sources are presented to provide a comprehensive understanding of its characteristics.

| Property | Value | Units |

| Melting Point | 128 - 132 | °C |

| Boiling Point | ~335 - 345.5 | °C |

| Density | ~1.1 - 1.24 | g/cm³ |

| Water Solubility | 0.42 | g/100 mL (at 20 °C) |

| Molecular Weight | 165.19 | g/mol |

| Molecular Formula | C₉H₁₁NO₂ |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are outlined below. These protocols are based on standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[3] A pure substance will have a sharp melting point, while impurities will typically depress and broaden the melting range.[4]

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and in a fine, powdered form to ensure uniform heat transfer.[3] If necessary, the sample should be crushed using a mortar and pestle.[3]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[5]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.[4] An initial rapid heating can be done to determine an approximate melting range, followed by a more precise measurement.[6]

-

Observation: The temperature at which the first liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[6]

Bulk Density Measurement

Bulk density provides insight into the packing properties and flowability of a powdered substance.

Procedure:

-

Sieving (Optional): To break up any agglomerates, the powder may be gently passed through a 1.0 mm sieve.[7][8]

-

Measurement:

-

Method 1 (Graduated Cylinder): A known mass of the powder is gently introduced into a graduated cylinder, and the unsettled apparent volume is read. The bulk density is calculated as mass/volume.[7]

-

Method 2 (Scott Volumeter): A known volume of powder is collected in a cup of a specified volume after passing through a volumeter, and the mass is then determined.[7]

-

-

Calculation: The bulk density is expressed in g/mL.[7]

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various experimental and formulation contexts.

Procedure:

-

Initial Solvent Screening: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[9]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions, with vigorous shaking after each addition.[9]

-

Observation: The compound is classified as soluble if it completely dissolves. If it does not dissolve in a neutral solvent like water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to understand its acid-base properties.[9][10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. mt.com [mt.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. ema.europa.eu [ema.europa.eu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(4-Methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(4-Methoxyphenyl)acetamide, a compound of interest in pharmaceutical and chemical research. This document details the experimental protocols for data acquisition and presents a thorough analysis of the spectral data, including peak assignments, chemical shifts, multiplicities, and coupling constants.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.38 | d | 8.9 | 2H | Ar-H (H-2, H-6) |

| 7.34 | s | - | 1H | N-H |

| 6.84 | d | 8.9 | 2H | Ar-H (H-3, H-5) |

| 3.78 | s | - | 3H | O-CH₃ |

| 2.13 | s | - | 3H | C(=O)-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 156.4 | C-4 |

| 131.2 | C-1 |

| 121.9 | C-2, C-6 |

| 114.1 | C-3, C-5 |

| 55.4 | O-CH₃ |

| 24.3 | C(=O)-CH₃ |

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the acetylation of p-anisidine (B42471). In a typical procedure, p-anisidine is dissolved in a suitable solvent, such as acetic acid, and treated with an acetylating agent like acetic anhydride. The reaction mixture is stirred, and upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized.

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation: Approximately 10-20 mg of purified this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence was used.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans were typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR peak assignments.

Caption: Chemical structure of this compound.

This diagram shows the relationship between the different functional groups and the aromatic ring, providing a visual aid for interpreting the NMR spectra. The electron-donating methoxy (B1213986) group influences the chemical shifts of the aromatic protons, leading to the observed upfield shift of the protons ortho and meta to it. The amide linkage and the acetyl group also have characteristic signals in both the ¹H and ¹³C NMR spectra.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of N-(4-Methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of N-(4-Methoxyphenyl)acetamide, a compound of interest in pharmaceutical research and development. The document details the characteristic vibrational frequencies of its functional groups, outlines standard experimental protocols for sample preparation, and presents a logical workflow for spectral interpretation.

Core Principles of IR Spectroscopy in Molecular Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and the overall molecular structure. Consequently, an IR spectrum serves as a molecular "fingerprint," enabling the identification of functional groups and the elucidation of molecular structure.

Structural Features of this compound

This compound (also known as p-acetanisidide or methacetin) is an organic compound with the chemical formula C₉H₁₁NO₂. Its structure incorporates several key functional groups that give rise to a characteristic IR spectrum:

-

Secondary Amide: The -NH-C=O group is a prominent feature, exhibiting characteristic N-H and C=O stretching and N-H bending vibrations.

-

Aromatic Ring: The para-substituted benzene (B151609) ring displays distinct C-H and C=C stretching and bending modes.

-

Ether Linkage: The methoxy (B1213986) group (-OCH₃) attached to the aromatic ring has a characteristic C-O stretching vibration.

-

Methyl Group: The acetyl methyl group (-CH₃) shows typical C-H stretching and bending vibrations.

Quantitative IR Spectral Data

The following table summarizes the significant absorption peaks observed in the experimental infrared spectrum of this compound, acquired using the Nujol mull technique.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong | N-H Stretch | Secondary Amide |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | Methyl Group |

| ~1660 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1600, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide |

| ~1460 | Medium | C-H Bend (Scissoring) | Methyl Group |

| ~1370 | Medium | C-H Bend (Symmetric) | Methyl Group |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1030 | Medium | Symmetric C-O-C Stretch | Aryl Ether |

| ~830 | Strong | p-Substituted C-H Bend | Aromatic Ring |

Data is interpreted from the NIST WebBook, Coblentz Society's evaluated infrared reference spectra collection for Methacetin (this compound) in a Nujol mull.[1]

Experimental Protocols for Solid Sample IR Analysis

The acquisition of a high-quality IR spectrum for a solid sample like this compound requires proper sample preparation to minimize light scattering. The two most common methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and compressing the mixture into a thin, transparent pellet.

Procedure:

-

Grinding: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle. The goal is to reduce the particle size of the sample to be smaller than the wavelength of the IR light to minimize scattering.

-

Pellet Formation: Place the finely ground mixture into a pellet die.

-

Compression: Apply high pressure (several tons) to the die using a hydraulic press. This causes the KBr to fuse into a transparent or translucent disc, with the sample material embedded within it.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method

In this method, the solid sample is ground to a fine powder and then suspended in a mineral oil (Nujol) to form a paste, or "mull."

Procedure:

-

Grinding: Place a small amount (2-5 mg) of this compound in an agate mortar and grind it to a fine, flour-like powder with a pestle.

-

Mull Formation: Add one or two drops of Nujol to the powdered sample and continue to grind the mixture until it forms a uniform, translucent, and viscous paste with no visible solid particles.

-

Sample Mounting: Smear a small amount of the mull onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates.

-

Analysis: Place the "sandwich" of salt plates containing the sample into a holder and insert it into the IR spectrometer for analysis. It is important to note that the spectrum of Nujol itself, with its characteristic C-H absorption bands, will be superimposed on the sample's spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the IR spectroscopy analysis and the correlation between the molecular structure of this compound and its characteristic IR absorption bands.

Figure 1: Experimental workflow for IR spectroscopy analysis.

Figure 2: Correlation of functional groups to IR peaks.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The distinct absorption bands for the secondary amide, aromatic ring, ether linkage, and methyl group are all identifiable and consistent with the known structure of the compound. This technical guide serves as a valuable resource for researchers and scientists in the accurate identification and characterization of this compound using infrared spectroscopy.

References

N-(4-Methoxyphenyl)acetamide: A Technical Whitepaper on a Key Paracetamol Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is a significant derivative of the widely used analgesic and antipyretic drug, paracetamol. Structurally, it is paracetamol in which the hydrogen of the phenolic hydroxy group has been replaced by a methyl group.[1] This modification has profound implications for its biological activity, most notably its role as a prodrug that is metabolized to paracetamol. This technical guide provides an in-depth analysis of this compound, encompassing its chemical and physical properties, synthesis protocols, spectral data, and its established biological functions. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Paracetamol (acetaminophen) is a cornerstone of pain and fever management worldwide. However, its use is associated with a risk of hepatotoxicity in cases of overdose, primarily due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[2][3] This has driven research into paracetamol derivatives with potentially improved safety profiles or altered pharmacokinetic properties. This compound, or methacetin, is one such derivative of significant interest. Its primary biological relevance lies in its in vivo O-demethylation to paracetamol, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2.[4][5] This metabolic conversion forms the basis of the [13C]-methacetin breath test, a non-invasive method for assessing liver function.[6] This guide will provide a detailed overview of the chemical, synthetic, and biological aspects of this compound.

Chemical and Physical Properties

This compound is a crystalline powder.[7] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [8] |

| Synonyms | Methacetin, p-Acetanisidine, 4'-Methoxyacetanilide | [8] |

| CAS Number | 51-66-1 | [8] |

| Molecular Formula | C₉H₁₁NO₂ | [8] |

| Molecular Weight | 165.19 g/mol | [8] |

| Appearance | Light purple/beige crystalline powder | [7] |

| Melting Point | 137-138 °C | [9] |

| Solubility | Slightly soluble in water | [9] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acetylation of p-anisidine (B42471) (4-methoxyaniline) with acetic anhydride (B1165640).

Experimental Protocol: Acetylation of p-Anisidine

Objective: To synthesize this compound by the acetylation of p-anisidine.

Materials:

-

p-Anisidine

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve p-anisidine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.[10]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to ensure the completion of the reaction.

-

After reflux, cool the reaction mixture and pour it into a beaker containing ice-cold water to precipitate the product.[11]

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.[12]

-

Dry the purified crystals and determine the melting point to assess purity.

Logical Workflow for Synthesis and Purification

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | s | 3H | -COCH₃ |

| ~3.8 | s | 3H | -OCH₃ |

| ~6.8 | d | 2H | Aromatic H (ortho to -OCH₃) |

| ~7.4 | d | 2H | Aromatic H (ortho to -NH) |

Note: Specific chemical shifts can vary depending on the solvent used.

13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~24 | -COCH₃ |

| ~55 | -OCH₃ |

| ~114 | Aromatic CH (ortho to -OCH₃) |

| ~122 | Aromatic CH (ortho to -NH) |

| ~131 | Aromatic C-NH |

| ~156 | Aromatic C-OCH₃ |

| ~168 | C=O |

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3000 | Aromatic C-H stretch |

| ~1660 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1240 | C-O-C stretch (asymmetric) |

| ~1030 | C-O-C stretch (symmetric) |

Mass Spectrometry

| m/z | Assignment |

| 165 | [M]⁺ (Molecular ion) |

| 123 | [M - CH₂CO]⁺ |

| 108 | [M - CH₂CO - CH₃]⁺ |

| 95 | |

| 80 |

Biological Activity and Mechanism of Action

The primary pharmacological significance of this compound is its role as a prodrug for paracetamol. Following oral administration, it is absorbed and transported to the liver, where it undergoes O-demethylation to form paracetamol. This metabolic conversion is primarily mediated by the cytochrome P450 isoform CYP1A2.

Metabolic Pathway

The metabolic activation of this compound is a critical step for its pharmacological activity.

Analgesic and Antipyretic Activity

The analgesic and antipyretic effects of this compound are attributed to its conversion to paracetamol. The precise mechanism of action of paracetamol is complex and not fully elucidated but is thought to primarily involve the inhibition of cyclooxygenase (COX) enzymes within the central nervous system.[2][3] There is also evidence for the involvement of the serotonergic descending inhibitory pathways and the endocannabinoid system.[3] Due to the lack of extensive clinical development, direct comparative studies on the analgesic and antipyretic potency of methacetin versus paracetamol are limited in publicly available literature.

Application in Liver Function Testing

The specific and rapid metabolism of methacetin by CYP1A2 has led to its use in a non-invasive liver function test. The [13C]-methacetin breath test involves the administration of methacetin labeled with the stable isotope carbon-13. The rate of appearance of 13CO₂ in the exhaled breath is a direct measure of the metabolic activity of CYP1A2, providing a quantitative assessment of liver function.[6]

Conclusion

This compound is a key derivative of paracetamol with a distinct pharmacokinetic profile. Its primary importance lies in its role as a prodrug, being efficiently metabolized to paracetamol by the hepatic enzyme CYP1A2. This property has been effectively utilized in the development of a valuable clinical tool for assessing liver function. While it possesses the analgesic and antipyretic properties of its active metabolite, a lack of extensive clinical data precludes a direct quantitative comparison of its efficacy with paracetamol. The information compiled in this technical guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis and characterization to its biological significance. Further research could focus on exploring any potential unique pharmacological activities of methacetin that are independent of its conversion to paracetamol.

References

- 1. benchchem.com [benchchem.com]

- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of CYP1A2 as the main isoform for the phase I hydroxylated metabolism of genistein and a prodrug converting enzyme of methylated isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Investigation of N-(4-Methoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is an acetamide (B32628) derivative and a structural analog of paracetamol (acetaminophen). This technical guide provides a comprehensive overview of the preliminary biological investigations into this compound. It covers its toxicological profile, metabolic pathways, and the inferred mechanisms of its pharmacological activities. The document includes detailed experimental protocols for assessing its potential analgesic, anti-inflammatory, and antipyretic effects, supported by quantitative data where available. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological evaluation.

Introduction

This compound is a compound of interest due to its structural similarity to paracetamol, a widely used analgesic and antipyretic drug. It is a member of the acetamide class and is functionally related to p-anisidine (B42471) and paracetamol.[1] The primary mechanism of action for its biological effects is believed to be its role as a prodrug, undergoing metabolic conversion to paracetamol. This guide summarizes the existing knowledge on this compound and provides a framework for its further biological investigation.

Toxicological Profile

The safety profile of a compound is a critical aspect of its preliminary investigation. For this compound, the available toxicological data provides initial insights into its potential hazards.

Acute Toxicity

Acute toxicity studies are essential for determining the short-term adverse effects of a substance. The primary quantitative data available for this compound is its median lethal dose (LD50).

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 1190 mg/kg | Mouse | Oral | [1] |

Table 1: Acute Toxicity Data for this compound

Hazard Identification

Qualitative hazard assessments have identified this compound as harmful if swallowed. It is also classified as an irritant.[1]

Metabolism and Pharmacokinetics

The biological activity of this compound is intrinsically linked to its metabolic fate. Understanding its biotransformation is key to elucidating its mechanism of action.

Metabolic Pathway

The primary metabolic pathway for this compound involves O-dealkylation in the liver. This reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP1A2 isoform, and results in the formation of paracetamol (acetaminophen).[2] The liberated methyl group is further metabolized and exhaled as carbon dioxide. This metabolic conversion is the basis for its use in the ¹³C-Methacetin Breath Test, a non-invasive method for assessing liver function.[3][4]

Pharmacological Activity (Inferred)

Direct and extensive studies on the analgesic, anti-inflammatory, and antipyretic properties of this compound are limited. However, based on its metabolic conversion to paracetamol, its pharmacological activities can be largely inferred to mirror those of its active metabolite. Paracetamol is a well-established analgesic and antipyretic agent with weak anti-inflammatory effects.[5] Its mechanism of action is complex and not fully elucidated but is known to involve the inhibition of prostaglandin (B15479496) synthesis within the central nervous system.

Experimental Protocols for Biological Investigation

To formally characterize the biological activities of this compound, a series of standardized in vivo assays are required. The following protocols are provided as a guide for researchers.

Analgesic Activity: Hot Plate Test

The hot plate test is a widely used method for assessing the central analgesic effects of a compound.[6][7][8]

Objective: To evaluate the potential central analgesic activity of this compound by measuring the latency of the animal's response to a thermal stimulus.

Methodology:

-

Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g are used.

-

Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure: a. Animals are fasted overnight with free access to water. b. The test compound, a vehicle control (e.g., saline with 1% Tween-80), or a positive control (e.g., morphine) is administered orally or intraperitoneally. c. At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, each mouse is placed on the hot plate. d. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each group at each time point.

References

- 1. researchgate.net [researchgate.net]

- 2. dol.inf.br [dol.inf.br]

- 3. metsol.com [metsol.com]

- 4. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Methoxyphenyl)acetamide: A Technical Guide to Toxicological Data and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data and safety profile of N-(4-Methoxyphenyl)acetamide (also known as methacetin). Due to a lack of extensive direct toxicological studies on this compound, this guide focuses on its well-established metabolic conversion to acetaminophen (B1664979) (paracetamol). The toxicological profile is therefore largely predicated on the known effects of acetaminophen and its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Data on the structurally related compound, phenacetin, is also presented for comparative purposes. This document includes summaries of available quantitative data, detailed experimental protocols for key toxicological assays, and visualizations of metabolic and toxicological pathways to support safety assessment and inform future research.

Chemical and Physical Properties

This compound is a crystalline powder. It is a member of the acetamide (B32628) class and is structurally related to both acetaminophen and phenacetin.

Metabolism and Pharmacokinetics

The primary metabolic pathway for this compound involves O-dealkylation by the cytochrome P450 enzyme CYP1A2, leading to the formation of acetaminophen. At therapeutic doses of its metabolite acetaminophen, the majority is then detoxified through glucuronidation and sulfation. A minor fraction is oxidized to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[1]. This reactive metabolite is the primary driver of the compound's toxicity.

At therapeutic concentrations, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH)[1][2]. However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores, allowing NAPQI to bind to cellular macromolecules, particularly mitochondrial proteins, which initiates cellular damage[1][2].

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-(4-Methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of N-(4-Methoxyphenyl)acetamide, also known as p-acetanisidide or methacetin. The synthesis is achieved through the acetylation of 4-methoxyaniline using acetic anhydride (B1165640). This protocol includes a comprehensive list of materials, step-by-step instructions for the reaction and purification, and methods for product characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is an acetamide (B32628) compound that serves as a key intermediate in the synthesis of various organic molecules and has applications in the pharmaceutical industry.[1][2][3] It is structurally related to paracetamol, with a methyl group replacing the phenolic hydroxyl hydrogen.[1][2] The synthesis described herein is a classic example of nucleophilic acyl substitution, where the amino group of 4-methoxyaniline attacks the electrophilic carbonyl carbon of acetic anhydride.[4][5] This reaction provides a straightforward and efficient method for the preparation of this valuable compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Reactants: Acetic Anhydride + 4-Methoxyaniline Product: this compound + Acetic Acid

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methoxyaniline (p-Anisidine) | [6] | |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | [6] |

| Acetic Anhydride | [7] | |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | [7] |

| Product | ||

| This compound | [1][8][9] | |

| Molecular Formula | C₉H₁₁NO₂ | [1][8][9] |

| Molecular Weight | 165.19 g/mol | [1][8][9][10][11] |

| Melting Point | 127.2 - 131 °C | [2][9] |

| Appearance | Light beige crystalline powder | [2] |

| Solubility | Very soluble in acetone, chloroform, and ethanol.[9] Water solubility: 0.42 g/100 mL (20 °C)[2] | |

| Reaction Conditions | ||

| Solvent | Dichloromethane (B109758) (DCM) or Acetic Acid | [12][13] |

| Temperature | Room Temperature | [12][13] |

| Reaction Time | Monitored by TLC until completion | [13] |

Experimental Protocol

Materials and Reagents

-

4-Methoxyaniline (p-Anisidine)

-

Acetic Anhydride

-

Dichloromethane (DCM), dry

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Apparatus for column chromatography

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure

-

Reaction Setup: To a round-bottom flask, add 4-methoxyaniline (0.7 mL, 6.1 mmol) and dry dichloromethane (18 mL).[13]

-

Addition of Acetic Anhydride: While stirring the solution at room temperature, add acetic anhydride (0.7 mL, 7.3 mmol).[13]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) at regular intervals until the starting material (4-methoxyaniline) is consumed.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid and anhydride.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[13]

-

Characterization: Characterize the final product by determining its melting point and acquiring IR and NMR spectra.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

Visualization of the Experimental Workflow

References

- 1. This compound | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0255013) [hmdb.ca]

- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 5. quora.com [quora.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. This compound [chemister.ru]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Application Notes and Protocols for N-(4-Methoxyphenyl)acetamide in Organic Synthesis

Introduction

N-(4-Methoxyphenyl)acetamide, also known as p-acetanisidide or methacetin, is a versatile starting material in organic synthesis.[1][2][3][4] Its structure, featuring an electron-rich aromatic ring activated by a methoxy (B1213986) group and a moderately activating acetamido group, allows for a variety of chemical transformations. The presence of the amide and ether functional groups provides multiple reaction sites for elaboration into more complex molecules. This document outlines detailed protocols for three key synthetic applications of this compound: the synthesis of a biologically active dithiocarbamate, electrophilic nitration of the aromatic ring, and demethylation to produce the widely used analgesic, Paracetamol.

Application Note 1: Synthesis of Biologically Active Dithiocarbamates

The synthesis of dithiocarbamates from this compound provides a pathway to compounds with significant biological activity. The resulting sodium acetyl(4-methoxyphenyl)carbamodithioate has demonstrated high fungicidal and bactericidal properties, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%.[5][6] This application highlights the reactivity of the amide nitrogen after deprotonation.

Experimental Protocol: Synthesis of Sodium Acetyl(4-methoxyphenyl)carbamodithioate

This protocol is adapted from the synthesis of aromatic sodium dithiocarbamates as described by Sycheva et al.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (B145695).

-

Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (B78521) (NaOH, 1.0 eq) in ethanol.

-

Formation of Dithiocarbamate: Cool the mixture in an ice bath or allow it to reach the target temperature of 25°C. Add carbon disulfide (CS₂, >1.0 eq) dropwise to the solution.

-

Reaction: Stir the reaction mixture at 25°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the resulting precipitate, sodium acetyl(4-methoxyphenyl)carbamodithioate, can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Dry the product under vacuum.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | [5][6] |

| Key Reagents | Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH) | [5][6] |

| Solvent | Ethanol | [5][6] |

| Temperature | 25°C | [5] |

| Yield | 78% | [5][6] |

Visualization: Synthesis Workflow

Caption: Workflow for synthesizing a biologically active dithiocarbamate.

Application Note 2: Electrophilic Aromatic Substitution - Nitration

The electron-rich nature of the benzene (B151609) ring in this compound makes it susceptible to electrophilic aromatic substitution. The methoxy and acetamido groups are both ortho-, para-directing activators. Nitration introduces a nitro (NO₂) group onto the ring, a key functional group for further synthetic transformations, such as reduction to an amine for the synthesis of dyes or other biologically active molecules.[7][8][9] The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide demonstrates this transformation.[10]

Experimental Protocol: Nitration of this compound

This generalized protocol is based on standard procedures for the nitration of activated aromatic rings, such as N-phenylacetamide.[8][9]

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to 0-5°C, slowly add concentrated nitric acid (HNO₃, 1.0 eq) to concentrated sulfuric acid (H₂SO₄, ~2.0 eq) with careful stirring. Keep the temperature below 10°C.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the temperature low.

-

Reagent Addition: Slowly add the prepared nitrating mixture dropwise to the solution of this compound. Maintain the reaction temperature below 20°C throughout the addition.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes.[8]

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.[8] The solid product will precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The product, primarily N-(4-Methoxy-2-nitrophenyl)acetamide, can be further purified by recrystallization from an appropriate solvent like aqueous ethanol.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Key Reagents | Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) | [8][9] |

| Temperature | 0-20°C | [8] |

| Reaction Type | Electrophilic Aromatic Substitution | [8] |

| Expected Product | N-(4-Methoxy-2-nitrophenyl)acetamide | [10] |

Visualization: Nitration Reaction Scheme

Caption: Electrophilic nitration of this compound.

Application Note 3: Synthesis of Paracetamol via O-Demethylation

This compound is a direct precursor to N-(4-hydroxyphenyl)acetamide, commonly known as Paracetamol or Acetaminophen, a widely used analgesic and antipyretic medication.[2][11] The transformation involves the cleavage of the methyl ether bond (O-demethylation). This reaction is a crucial step in synthetic routes that utilize p-anisidine (B42471) as a starting material. Strong Lewis acids like boron tribromide (BBr₃) are effective reagents for this type of aryl methyl ether cleavage.[12]

Experimental Protocol: O-Demethylation to Paracetamol

This protocol is a general procedure for aryl methyl ether cleavage using boron tribromide.

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a dry, anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Reagent Addition: Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath). Slowly add a solution of boron tribromide (BBr₃, ~1.1-1.5 eq) in DCM dropwise. A color change is often observed.

-

Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the mixture back down in an ice bath and quench it by the slow, careful addition of water or methanol. This will hydrolyze the boron intermediates and excess BBr₃.

-

Work-up: Transfer the mixture to a separatory funnel. The product can be extracted into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Paracetamol can be purified by recrystallization from hot water, often with the use of activated charcoal to decolorize the solution, to yield pearly white crystals.[13]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | [12] |

| Key Reagent | Boron Tribromide (BBr₃) | [12] |

| Solvent | Dichloromethane (DCM) | - |

| Temperature | -78°C to Room Temperature | - |

| Product | N-(4-hydroxyphenyl)acetamide (Paracetamol) | [2][12] |

Visualization: Logical Flow of Paracetamol Synthesis

Caption: Protocol workflow for the O-demethylation to Paracetamol.

References

- 1. p-Acetanisidine [drugfuture.com]

- 2. This compound | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. This compound [dyestuffintermediates.com]

- 8. jcbsc.org [jcbsc.org]

- 9. researchgate.net [researchgate.net]

- 10. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2017154024A1 - A process for synthesis of paracetamol - Google Patents [patents.google.com]

- 12. pure.aber.ac.uk [pure.aber.ac.uk]

- 13. rsc.org [rsc.org]

Application Notes and Protocols: Synthesis of Bioactive Derivatives from N-(4-Methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of bioactive derivatives synthesized from the starting material, N-(4-Methoxyphenyl)acetamide. Detailed experimental protocols and quantitative bioactivity data are presented to facilitate further research and development in this area.

Introduction

This compound, also known as methacetin, is a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities. Its simple structure, consisting of a methoxy-substituted phenyl ring and an acetamide (B32628) group, allows for various chemical modifications to explore structure-activity relationships. Research has demonstrated that derivatives of this compound exhibit promising antimicrobial, antifungal, antioxidant, and cytotoxic properties, making them attractive candidates for drug discovery and development.

This document outlines the synthesis of several classes of these derivatives, provides detailed protocols for their biological evaluation, and summarizes their activities in clear, tabular formats. Additionally, it explores the potential mechanisms of action and signaling pathways where information is available.

Synthesis of Bioactive Derivatives

Synthesis of Dithiocarbamate (B8719985) Derivatives

Dithiocarbamate derivatives of this compound have demonstrated significant antifungal and antibacterial activity. The synthesis involves the reaction of the parent compound with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of Sodium acetyl(4-methoxyphenyl)carbamodithioate [1][2][3]

-

To a solution of this compound in ethanol, add an equimolar amount of sodium hydroxide (B78521) and stir until dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction to proceed at 25°C until completion (monitoring by TLC).

-

The resulting precipitate, sodium acetyl(4-methoxyphenyl)carbamodithioate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Chloroacetamide derivatives are known for their reactivity and potential as alkylating agents, which can confer biological activity.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

-

Dissolve this compound in a suitable solvent such as dichloromethane.

-

Add an equimolar amount of a chlorinating agent, such as chloroacetyl chloride, dropwise at 0°C.

-

Include a non-nucleophilic base, like triethylamine, to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Synthesis of Fatty Acid Amide Derivatives

Fatty acid amides of this compound have been investigated for their antimicrobial properties.

Experimental Protocol: General Synthesis of N-(4-methoxybenzyl)alkenamides [4]

-

Dissolve the corresponding fatty acid in a suitable solvent.

-

Add dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts.

-

To this mixture, add 4-methoxyaniline.

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.